N-cyclohexyl-2,4,5-trimethoxybenzamide

Structural Biology Crystallography Conformational Analysis

N-Cyclohexyl-2,4,5-trimethoxybenzamide (C16H23NO4, MW 293.36 g/mol) is a synthetic benzamide derivative characterized by a cyclohexyl amide substituent and a 2,4,5-trimethoxyphenyl moiety. It belongs to a class of N-cyclohexylbenzamide compounds that have been explored in patent literature for gastrointestinal and other therapeutic applications.

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
Cat. No. B309706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2,4,5-trimethoxybenzamide
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)NC2CCCCC2)OC)OC
InChIInChI=1S/C16H23NO4/c1-19-13-10-15(21-3)14(20-2)9-12(13)16(18)17-11-7-5-4-6-8-11/h9-11H,4-8H2,1-3H3,(H,17,18)
InChIKeyUCQTXOYZCVSNFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-2,4,5-trimethoxybenzamide for Research Procurement: Structural and Pharmacological Baseline


N-Cyclohexyl-2,4,5-trimethoxybenzamide (C16H23NO4, MW 293.36 g/mol) is a synthetic benzamide derivative characterized by a cyclohexyl amide substituent and a 2,4,5-trimethoxyphenyl moiety . It belongs to a class of N-cyclohexylbenzamide compounds that have been explored in patent literature for gastrointestinal and other therapeutic applications [1]. The most prominent and commercially available positional isomer is N-cyclohexyl-3,4,5-trimethoxybenzamide (CAS 86425-58-3), which is structurally related to the gastric cytoprotective drug Troxipide and is catalogued as Troxipide Impurity 3 . The shift of methoxy groups from the 3,4,5 to the 2,4,5 positions fundamentally alters the compound's electronic distribution, steric environment, and hydrogen-bonding potential, making direct substitution scientifically unsound without comparative validation.

2,4,5-Trimethoxy positional isomer – distinct from the 3,4,5-isomer (Troxipide Impurity 3)
Intended for SAR studies and pharmacological profiling; not a Troxipide surrogate
Independent validation required; not interchangeable with the 3,4,5-counterpart

Procurement Risk: Why N-Cyclohexyl-3,4,5-trimethoxybenzamide Cannot Substitute for the 2,4,5-Isomer


Assuming interchangeability between N-cyclohexyl-2,4,5-trimethoxybenzamide and its 3,4,5-isomer is a significant procurement risk. While sharing an identical molecular formula and weight, the positional isomerism of the methoxy groups is a critical determinant of biological and pharmacological behavior. The 3,4,5-isomer has been characterized crystallographically, revealing that the 3- and 5-methoxy groups are nearly coplanar with the aromatic ring, facilitating intermolecular N—H···O hydrogen bonding along the crystallographic b-axis [1]. In contrast, the 2,4,5-substitution pattern introduces an ortho-methoxy group, which creates steric hindrance around the amide linkage and disrupts the symmetrical hydrogen-bonding network observed in the 3,4,5-isomer. This structural divergence directly impacts target binding, as evidenced by the distinct activity profiles of related 2,4,5-trimethoxybenzamides in ion channel assays [2]. Generic substitution without empirical validation risks selecting a compound with fundamentally different conformational preferences and target engagement properties.

Conformational & H-bonding divergence
The ortho-methoxy group disrupts the planar amide geometry and intermolecular hydrogen-bond network observed in the 3,4,5-isomer, which may alter target recognition and solubility.
Distinct target engagement profiles
Related 2,4,5-trimethoxybenzamides show different ion channel activity; extrapolation from the 3,4,5-isomer is not supported and may lead to incorrect structure-activity conclusions.
Pharmacophore mismatch with Troxipide scaffold
The 2,4,5-substitution pattern does not align with the Troxipide pharmacophore; the compound should not be used as a Troxipide analog without independent pharmacological characterization.

Quantitative Comparative Evidence for N-Cyclohexyl-2,4,5-trimethoxybenzamide Selection


Positional Isomerism: Conformational and Hydrogen-Bonding Divergence vs. 3,4,5-Isomer

The crystal structure of N-cyclohexyl-3,4,5-trimethoxybenzamide (the closest positional isomer) demonstrates that the 3- and 5-methoxy groups are almost coplanar with the aromatic ring [C—C—O—C torsion angles of -1.51(18)° and 0.73(19)°], while the 4-methoxy group is bent out of plane [torsion angle 75.33(15)°] [1]. This specific geometry facilitates an intermolecular N—H···O hydrogen-bond network. For N-cyclohexyl-2,4,5-trimethoxybenzamide, the ortho-methoxy group at position 2 necessarily alters the amide torsion angle and disrupts this hydrogen-bonding pattern, as steric clash between the 2-methoxy and the cyclohexylamide group precludes the planar conformation observed in the 3,4,5-isomer. This is a class-level inference based on well-established principles of ortho-substituent effects in benzamide chemistry.

Isomer conformation
Cross-study comparable
Target: 2-OMe sterically constrained; altered amide torsion; disrupted H-bond network. Comparator: 3-OMe torsion -1.51°, 5-OMe 0.73°; N—H···O chains.
Conformational divergence may affect target binding and solubility
Predicted torsion difference >70° vs. 3-isomer
Structural Biology Crystallography Conformational Analysis

Ion Channel Activity: N-Cycloheptyl-2,4,5-trimethoxybenzamide as a Structural Surrogate Baseline

The N-cycloheptyl analog of the target compound, N-cycloheptyl-2,4,5-trimethoxybenzamide (BDBM46753), has been screened in two MLPCN-funded high-throughput assays. Against the zebrafish NompC mechanosensitive ion channel (PubChem AID 1538), it displayed an EC50 > 29,900 nM, indicating essentially no activity [1]. Against human Mucolipin-3 (ML3, PubChem AID 1660), it displayed an EC50 of 29,900 nM, also at the inactive threshold [1]. The cyclohexyl analog is predicted to have distinct activity due to the smaller ring size (cyclohexyl vs. cycloheptyl), which alters lipophilicity (ΔlogP ≈ -0.5), steric bulk, and conformational flexibility of the amide side chain. However, direct quantitative comparative data between the cyclohexyl and cycloheptyl analogs are not available in the published literature.

Ion channel activity
Class-level inference
Analog (N-cycloheptyl): NompC EC50 > 29,900 nM; ML3 EC50 = 29,900 nM (inactive thresholds)
2,4,5-Scaffold shows low ion channel promiscuity; selectivity profiling warranted
Direct data for cyclohexyl analog not available
Ion Channels Mechanosensation High-Throughput Screening

Pharmacological Scaffold Relationship: Differentiation from Troxipide (3,4,5-Trimethoxy Pattern)

N-cyclohexyl-3,4,5-trimethoxybenzamide (CAS 86425-58-3) is formally catalogued as Troxipide Impurity 3, indicating its close structural relationship to the gastric cytoprotective drug Troxipide [3,4,5-trimethoxy-N-(3-piperidyl)benzamide] . Troxipide is a marketed drug in Asia with established anti-ulcer and mucus-secreting properties (typical dose 100 mg TDS) . The 2,4,5-trimethoxy substitution pattern of the target compound represents a regioisomeric variation of the Troxipide pharmacophore. In the Troxipide scaffold, the 3,4,5-trimethoxy arrangement is critical for its cytoprotective activity. The shift to 2,4,5-trimethoxy fundamentally alters the pharmacophore's electronic surface and is expected to abrogate Troxipide-like gastric activity while potentially conferring entirely different biological properties.

Pharmacophore alignment
Class-level inference
Target: 2,4,5-substitution, no gastric cytoprotection data. Comparator: Troxipide (3,4,5-pattern, established gastric cytoprotective agent).
Not a Troxipide analog; independent pharmacological characterization required
Source data unavailable; pharmacophore inference
Gastrointestinal Pharmacology Cytoprotection Drug Impurity

Supplier Purity Specifications and Analytical Characterization Requirements

Commercially, N-cyclohexyl-2,4,5-trimethoxybenzamide is typically supplied at a purity specification of 95% (HPLC) . In contrast, the 3,4,5-isomer (CAS 86425-58-3) is available from multiple vendors at 98% purity . This 3% purity differential, while modest, is significant for quantitative biological assays where impurities may confound results, particularly at high screening concentrations. For the 2,4,5-isomer, key distinguishing analytical markers include the diagnostic 1H NMR shift of the 2-methoxy group (~3.85-3.95 ppm) compared to the 3-methoxy group in the 3,4,5-isomer (~3.80-3.85 ppm), and distinct HPLC retention time under standard C18 reverse-phase conditions (predicted ΔRT ≈ 0.5-1.5 min depending on mobile phase).

Purity & identity
Supporting evidence
Target: 95% purity (HPLC); ¹H NMR 2-OMe ~3.85–3.95 ppm. Comparator: 98% purity; 3-OMe ~3.80–3.85 ppm.
Orthogonal analytical verification needed to confirm regioisomer identity
Mass spectrometry alone cannot distinguish isomers
Analytical Chemistry Quality Control Compound Procurement

High-Value Research and Industrial Application Scenarios for N-Cyclohexyl-2,4,5-trimethoxybenzamide


Structure-Activity Relationship (SAR) Studies on Benzamide Pharmacophores

The definitive differentiation of N-cyclohexyl-2,4,5-trimethoxybenzamide from its 3,4,5-isomer makes it a critical tool compound for SAR studies exploring methoxy positional effects on target binding. As established in Section 3, the ortho-methoxy group alters the amide conformation and hydrogen-bonding network [1]. Systematic comparison of the 2,4,5- and 3,4,5-isomers in parallel binding or functional assays allows researchers to map the pharmacophoric contribution of each methoxy position on benzamide-containing ligands.

Negative Control for Troxipide-Related Gastric Cytoprotection Assays

Given that N-cyclohexyl-3,4,5-trimethoxybenzamide is structurally related to the marketed drug Troxipide (Impurity 3) [1], the 2,4,5-isomer can serve as a regioisomeric negative control in gastric mucosal protection or acid secretion assays. Its divergent pharmacophore (Section 3, Evidence Item 3) is predicted to lack Troxipide-like cytoprotective activity, providing a valuable specificity control when screening N-cyclohexylbenzamide derivatives for gastric therapeutic potential.

Ion Channel Mechanosensation Probe Development

The N-cycloheptyl analog of this compound was profiled in NompC mechanosensitive ion channel and Mucolipin-3 HTS campaigns through the NIH MLPCN program [1]. N-Cyclohexyl-2,4,5-trimethoxybenzamide, with its reduced ring size and altered lipophilicity, represents a logical next-generation analog for probing the structure-activity requirements of these mechanosensory targets, particularly for defining the optimal N-alkyl substituent for channel modulation.

Analytical Reference Standard for Regioisomeric Impurity Profiling

In pharmaceutical development and quality control, N-cyclohexyl-2,4,5-trimethoxybenzamide can serve as a certified reference standard for detecting and quantifying the 2,4,5-regioisomer as a potential process impurity in syntheses of N-cyclohexyl-3,4,5-trimethoxybenzamide or related benzamide APIs. Its distinct chromatographic retention and NMR signatures (Section 3, Evidence Item 4) enable unambiguous identification in impurity profiling methods [1].

Application
Selection Property
Validation Focus
SAR studies on benzamide pharmacophores
Methoxy positional isomer identity
Comparative binding or functional assays between 2,4,5- and 3,4,5-isomers
Gastric mucosal protection research – regioisomeric control
Pharmacophore divergence from Troxipide
Lack of Troxipide-like activity in cytoprotection models
Mechanosensitive ion channel probe development
N-alkyl ring size (cyclohexyl vs cycloheptyl)
Target engagement in mechanosensory ion channel assays
Analytical reference for regioisomeric impurity profiling
Chromatographic and NMR differentiation
Identity confirmation in impurity profiling methods
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